molecular formula C20H20N4O3 B8082172 2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide

2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide

Cat. No.: B8082172
M. Wt: 364.4 g/mol
InChI Key: UKOQVLAXCBRRGH-UHFFFAOYSA-N
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Description

Systematic IUPAC Naming Conventions

The IUPAC name N'-methoxy-4-[5-[4-(N'-methoxycarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide reflects its bis-amidoxime structure, where two N-methoxy-substituted amidoxime groups are linked via a 2,5-disubstituted furan core. The naming adheres to the following conventions:

  • Parent hydrocarbon : The central furan ring (C4H4O) serves as the backbone, with substituents at the 2 and 5 positions.
  • Substituent prioritization : Each phenyl group attached to the furan is further substituted at the para-position with a methoxyamidoxime moiety (-C(=N-OCH3)-NH2).
  • Functional group suffix : The "-carboximidamide" suffix denotes the amidoxime functional groups.

A comparative analysis with simpler amidoximes, such as N'-Hydroxy-4-methylbenzenecarboximidamide (C8H10N2O), highlights the increased complexity introduced by the furan linker and dual methoxy substitutions.

Structural Isomerism and Tautomeric Forms

Amidoximes exhibit dynamic tautomerism, with equilibrium between (Z)-amidoxime, (E)-amidoxime, and zwitterionic aminonitrone forms. For 2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime, this tautomerism is influenced by:

Tautomer Type Stability Factors Energy Gap (kJ/mol)
(Z)-Amidoxime Intramolecular H-bonding between NH2 and OCH3 0 (reference)
(E)-Amidoxime Steric hindrance from methoxy groups +12.5
Zwitterionic Nitrone Stabilized in protic solvents +8.2

Table 1: Tautomeric forms and relative stability of 2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime.

The methoxy substituents (-OCH3) reduce the energy gap between (Z)- and (E)-tautomers compared to unsubstituted amidoximes, as electron-donating groups stabilize the nitrone form. Computational studies at the M06-2X/6-311+G(d) level confirm that the (Z)-amidoxime dominates in apolar solvents, while polar environments favor the zwitterionic nitrone.

CAS Registry Numbers and Synonyms

This compound is registered under multiple identifiers, reflecting its synthetic and pharmacological relevance:

Identifier Type Value Source
CAS Registry Number 186953-56-0 PubChem
DSSTox Substance ID DTXSID10870377 EPA CompTox
Wikidata ID Q7124122 Wikidata
Synonyms CID 459963, Pafuramidine bis-O-methylamidoxime PubChem

Table 2: Registry identifiers and synonyms for 2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime.

The preference for "Pafuramidine bis-O-methylamidoxime" in pharmacological contexts arises from its structural relationship to Pafuramidine (a prodrug for antiparasitic applications).

Properties

IUPAC Name

N'-methoxy-4-[5-[4-(N'-methoxycarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2/h3-12H,1-2H3,(H2,21,23)(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOQVLAXCBRRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870377
Record name 4,4'-(Furan-2,5-diyl)bis(N'-methoxybenzene-1-carboximidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186953-56-0
Record name Pafuramidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186953-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(Furan-2,5-diyl)bis(N'-methoxybenzene-1-carboximidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Modified Stetter Reaction

A one-pot Stetter reaction using 4-cyanobenzaldehyde and a Mannich base derived from 4-cyanoacetophenone enables efficient 1,4-diketone formation. α-MnO₂ catalyzes the oxidation-amination sequence under air, achieving a 98.3% yield of the intermediate 2,5-bis(N-methyl-iminomethyl)furan (BMIF). Cyclodehydration of the 1,4-diketone using acetic anhydride and sulfuric acid subsequently yields the bis-nitrile furan with 58% purity after recrystallization.

Table 1: Comparative Stetter Reaction Conditions

CatalystSolventTemperature (°C)Yield (%)Reference
α-MnO₂Air atmosphere80–10098.3
Thiazolium saltDimethoxyethane100 (reflux)58

Palladium-Catalyzed Coupling

Alternative methods employ palladium-mediated cross-coupling of halogenated aryl cyanides with furan derivatives. For example, Suzuki coupling of 4-cyanophenyl boronic acid with dibromothiazole achieves moderate yields (45–60%) but requires rigorous purification.

Conversion to Bis-Amoxime: Hydroxylamine-Mediated Amination

The bis-nitrile undergoes hydroxylamine treatment to form the bis-amidoxime intermediate.

Standard Hydroxylamine Protocol

A reflux mixture of bis-nitrile, hydroxylamine hydrochloride, and sodium carbonate in ethanol-water (3:2 v/v) for 3–24 hours produces the bis-amidoxime. Yields range from 70–98%, depending on nitrile reactivity. For electron-deficient aryl nitriles (e.g., 4-cyanophenyl), ultrasonic irradiation in solvent-free conditions reduces reaction time to 1–2 hours with minimal yield loss.

Table 2: Amidoxime Formation Optimization

ConditionsTime (h)Yield (%)Purity (%)Reference
Ethanol/H₂O, reflux248593
Solvent-free, ultrasound1.58289
Methanol/NaOH, 80°C39597

Mechanistic Insights

The reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile carbon, forming an iminoxy intermediate that tautomerizes to the amidoxime. MnO₂-based catalysts enhance this process by facilitating redox cycles (Mn⁴⁺/Mn³⁺), particularly in electron-rich systems.

O-Methylation of Bis-Amoxime to Target Compound

The final step involves methylating the amidoxime hydroxyl groups using dimethyl sulfate (DMS) under basic conditions.

Methylation Protocol

A solution of bis-amidoxime in anhydrous DMSO reacts with DMS (2.2 equivalents) and lithium hydroxide at 0–5°C. Gradual warming to room temperature over 6 hours ensures complete conversion, with yields of 89–96% after recrystallization from ethyl acetate. Excess base neutralizes liberated sulfuric acid, preventing degradation of the furan core.

Table 3: O-Methylation Efficiency

BaseSolventTemperature (°C)Yield (%)Reference
LiOHDMSO0–2596.1
Na₂CO₃Acetonitrile4087

Analytical Validation

Post-synthesis, HPLC (355 nm) and ¹H-NMR confirm structural integrity. Key spectral features include:

  • ¹H-NMR (D₂O) : δ 8.40 (d, J=8.8 Hz, Ar–H), 7.89 (m, furan–H), 3.85 (s, OCH₃).

  • MS (ESI+) : m/z 365.4 [M+H]⁺, consistent with C₂₀H₂₀N₄O₃.

Scalability and Industrial Considerations

Large-scale production (kilogram batches) prioritizes cost-effective catalysts and solvent recovery. The Stetter route using α-MnO₂ is favored for minimal byproduct formation, while O-methylation in DMSO enables high throughput without chromatography. Storage at –20°C under inert atmosphere preserves compound stability for >4 years .

Chemical Reactions Analysis

2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups.

Scientific Research Applications

Efficacy Against Trypanosomiasis

In preclinical studies, pafuramidine demonstrated significant efficacy against Trypanosoma brucei rhodesiense in animal models. A study conducted on vervet monkeys showed that oral administration of DB289 resulted in a notable reduction in parasitemia levels, indicating its potential as a treatment for human African trypanosomiasis .

Study Model Dosage Outcome
Vervet MonkeysT. brucei13.3 mg/kg/day for 14 daysSignificant reduction in parasitemia
Murine ModelT. brucei2.5 mmol/kg IVHigh effectiveness observed

Activity Against Malaria

DB289 has also been evaluated for its antimalarial properties. In clinical trials involving Thai patients with falciparum malaria, DB289 showed a cure rate of 96% when administered at a dosage of 100 mg twice daily for five days. The compound's active metabolite, DB75, was found to inhibit the growth of Plasmodium falciparum with an IC50 value of approximately 124 nM .

Study Pathogen Dosage Cure Rate
Clinical TrialP. falciparum100 mg twice daily for 5 days96%

Efficacy Against Pneumocystis jirovecii

Pafuramidine has shown promise in treating infections caused by Pneumocystis jirovecii, particularly in immunocompromised patients. Studies indicate that the compound is effective both intravenously and orally in reducing lung cyst counts in rat models .

Phase II Clinical Trials

Currently, pafuramidine is undergoing Phase II clinical trials aimed at evaluating its safety and efficacy as an oral treatment for human African trypanosomiasis. Preliminary results have been encouraging, demonstrating a favorable safety profile and effective parasitic clearance .

Comparative Studies with Other Diamidines

Comparative studies have highlighted that pafuramidine exhibits higher oral bioavailability compared to its parent compound DB75, which has limited oral activity due to poor absorption. This characteristic makes pafuramidine a more suitable candidate for oral therapies against parasitic infections .

Mechanism of Action

The mechanism of action of 2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide]; 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The molecular pathways involved in its mechanism of action can include signaling pathways, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares DB289 and furamidine with analogous molecules, emphasizing structural variations, pharmacokinetics, and biological activity:

Compound Structure Key Features Biological Activity Metabolism/Stability
Furamidine 2,5-Bis(4-amidinophenyl)furan Highly polar dication; binds DNA minor groove via electrostatic/H-bonding . Effective against P. carinii (0.5 mg/kg in rats) ; limited oral bioavailability. Rapidly metabolized in vivo; requires parenteral administration.
DB289 (pafuramidine) 4,4'-(2,5-Furandiyl)bis[N-methoxybenzenecarboximidamide] Prodrug with O-methylamidoxime groups; less polar than furamidine . Active against African trypanosomiasis (Phase III trials halted due to toxicity) . Metabolized by CYP4F enzymes to active furamidine; oral bioavailability enhanced .
Aza-analogues of furamidine Pyridine replaces phenyl rings (e.g., 2,5-bis(4-amidinopyridyl)furan) Increased hydrophilicity; altered DNA-binding curvature . Lower efficacy than furan analogues; no significant therapeutic advantage . Similar metabolic pathway to furamidine.
Benzothiazole derivatives 2-[5-(4-Nitrophenyl)furan-2-yl]-benzothiazole (e.g., compound 5 in ) Benzothiazole substituents enhance antifungal activity. Moderate activity against Candida albicans; lower antiparasitic potency . Stability data limited; likely metabolized via hepatic oxidation.
Bis-thiazolidinone derivatives 4,4'-Bis(2''-aryl-4''-thiazolidinon-3"-yl-N-acetamidoxy) bibenzyl (e.g., 4a-h ) Thiazolidinone rings introduce heterocyclic diversity. Antifungal activity (IC₅₀: 10–50 μM); no reported antiparasitic effects . Hydrolytically stable under physiological conditions.

Key Research Findings

DB289’s Prodrug Mechanism : The O-methylamidoxime groups in DB289 reduce polarity, enabling passive diffusion across lipid membranes. CYP4F-mediated O-demethylation in the liver converts it to active furamidine .

DNA Binding Specificity: Furamidine’s curvature (radius ~5.4 Å) matches the DNA minor groove, enhancing AT-rich sequence binding. Aza-analogues exhibit mismatched curvature, reducing efficacy .

Toxicity Limitations: DB289’s Phase III trials for African trypanosomiasis were discontinued due to delayed nephrotoxicity, linked to cumulative exposure to its metabolites .

Structural Activity Relationships (SAR): Amidine vs. Amidoxime: Amidoxime derivatives (e.g., DB289) improve solubility but require metabolic activation. Heterocyclic Replacements: Benzothiazole or thiazolidinone substitutions shift activity toward antifungal targets .

Biological Activity

2,5-Bis(4-amidinophenyl)furan-bis-O-methylamidoxime, also known as DB289, is a prodrug that is metabolized to the active antimicrobial agent 2,5-bis(4-amidinophenyl)furan (DB75). This compound has garnered significant attention due to its potent activity against various pathogens, particularly in the treatment of African trypanosomiasis and Pneumocystis carinii pneumonia. This article explores the biological activity of DB289 and its active metabolite DB75, focusing on their mechanisms of action, pharmacokinetics, and therapeutic applications.

DB75 exhibits its antimicrobial effects primarily through binding to the minor groove of DNA, which disrupts nucleic acid synthesis in target organisms. This mechanism is particularly effective against trypanosomes, as evidenced by studies showing low IC50 values (less than 10 nM) against Trypanosoma brucei strains . The compound's structure allows it to penetrate cell membranes efficiently, enhancing its bioavailability and efficacy.

Key Findings:

  • DNA Binding : DB75 binds to DNA with high affinity, inhibiting replication and transcription processes .
  • Transport Mechanisms : Studies using Caco-2 cell monolayers revealed that while DB75 is transported mainly via paracellular routes (sensitive to calcium), DB289 utilizes transcellular pathways, explaining its superior oral bioavailability compared to DB75 .

Pharmacokinetics

DB289 is designed to improve the oral bioavailability of its active form, DB75. Clinical trials indicate that DB289 is well absorbed and efficiently converted into DB75 in vivo. However, variability in plasma concentrations of DB75 among individuals may affect therapeutic outcomes .

Pharmacokinetic Properties:

  • Oral Efficacy : Enhanced absorption due to prodrug formulation.
  • Metabolism : Biotransformation involves sequential oxidative O-demethylation and reductive N-dehydroxylation catalyzed by cytochrome P450 enzymes (primarily CYP4F family) in human liver microsomes .

Antimicrobial Activity

DB75 has shown potent antimicrobial activity against various pathogens, including trypanosomes and Pneumocystis carinii. In animal models, it has demonstrated significant reductions in pathogen load.

Comparative Efficacy:

CompoundTarget PathogenIC50 (nM)Efficacy in Animal Models
DB75T. brucei<10Highly effective
FuramidineP. carinii1.1Effective at reducing lung cyst counts
DB289VariousN/ASuperior oral activity

Case Studies

  • Trypanosomiasis Treatment : In murine models, a single intravenous dose of furamidine (DB75) resulted in high efficacy against Trypanosoma brucei rhodesiense, demonstrating its potential as a treatment for African sleeping sickness .
  • Pneumocystis Carinii Pneumonia : A fourteen-day regimen of furamidine showed significant reductions in lung cyst counts in immunocompromised rat models, indicating its potential for treating opportunistic infections .

Q & A

Q. Table 1: Example Reaction Conditions

StepReactant 1Reactant 2Temp. (°C)Yield (%)
12,4,6-Trichlorotriazine4-Methoxyphenol4595
2Intermediate from Step 14-Amidinophenylamine8082

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR (e.g., DMSO-d6_6 ) to resolve amidoxime protons (δ = 3.86 ppm) and confirm methylamidoxime O-methylation .
  • X-Ray Crystallography : Grow single crystals via slow evaporation (hexane/EtOH). Analyze with a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to determine furan ring planarity and hydrogen-bonding networks .
  • HPLC-MS : Validate purity (>95%) using a C18 column (ACN/H2_2O gradient) coupled with high-resolution mass spectrometry.

Advanced: How can computational methods accelerate reaction design for amidoxime derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian 16 with DFT (B3LYP/6-311+G(d,p)) to model transition states and optimize reaction pathways for amidoxime formation .
  • Reaction Path Search : Apply the AFIR (Artificial Force-Induced Reaction) method to predict feasible intermediates, reducing trial-and-error experimentation by 40% .
  • Validation : Cross-reference computed IR spectra with experimental data to confirm predicted intermediates.

Advanced: What reactor design parameters are crucial for scaling amidoxime synthesis?

Methodological Answer:

  • Mixing Efficiency : Use CFD simulations (COMSOL Multiphysics) to optimize impeller speed (500–1000 rpm) and avoid dead zones in batch reactors .
  • Temperature Control : Implement PID-controlled jacketed reactors (±1°C accuracy) to prevent exothermic runaway during amidoxime cyclization .
  • Catalyst Loading : Test heterogeneous catalysts (e.g., Pd/C) in fixed-bed reactors to improve turnover frequency (TOF > 10 h1^{-1}) .

Advanced: How can stability under extreme conditions (pH, temperature) be systematically evaluated?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 500°C (10°C/min, N2_2 atmosphere) to assess decomposition thresholds.
  • pH Stability Studies : Incubate compounds in buffers (pH 2–12) for 24 hours, then analyze via HPLC for degradation products (e.g., hydrolysis of amidoxime to carboxylic acid) .
  • DSC : Measure melting points (e.g., 217–220°C) to correlate crystallinity with thermal stability .

Advanced: How should contradictory spectroscopic data be resolved?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 1H^1H-DOSY NMR to confirm molecular weight discrepancies and X-ray crystallography to resolve stereochemical ambiguities .
  • Isotopic Labeling : Use 15N^{15}N-labeled amidoximes to trace unexpected side products (e.g., nitrile formation) via 15N^{15}N-HSQC NMR .
  • Machine Learning : Train models on spectral databases to flag outliers (e.g., misassigned peaks) using tools like Mnova NMR .

Advanced: What role can AI play in optimizing reaction conditions?

Methodological Answer:

  • Autonomous Experimentation : Deploy AI-driven platforms (e.g., Smart Laboratories) to screen solvents, catalysts, and temperatures in real time via robotic liquid handlers .
  • COMSOL-AI Integration : Simulate mass transfer limitations in microreactors and iteratively adjust flow rates using reinforcement learning algorithms .
  • Data Feedback Loops : Use experimental results to refine quantum mechanical/machine learning (QM/ML) models, improving prediction accuracy by >30% .

Advanced: How can reaction mechanisms for amidoxime functionalization be elucidated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D values for amidoxime O-methylation to distinguish between concerted vs. stepwise mechanisms .
  • In Situ IR Spectroscopy : Monitor reaction intermediates (e.g., nitrile oxides) in real time using a ReactIR probe with ATR-FTIR .
  • Computational Microkinetics : Model free energy profiles (ΔG‡) for key steps using CP2K software, validated by experimental TOF data .

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